molecular formula C13H20ClN5O B8392097 2-Cyclopropylamino-4-methyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazine hydrochloride CAS No. 148296-18-8

2-Cyclopropylamino-4-methyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazine hydrochloride

Cat. No. B8392097
CAS RN: 148296-18-8
M. Wt: 297.78 g/mol
InChI Key: PLXKHWLCSKSQFJ-UHFFFAOYSA-N
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Description

2-Cyclopropylamino-4-methyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN5O and its molecular weight is 297.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropylamino-4-methyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylamino-4-methyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

148296-18-8

Product Name

2-Cyclopropylamino-4-methyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazine hydrochloride

Molecular Formula

C13H20ClN5O

Molecular Weight

297.78 g/mol

IUPAC Name

N-cyclopropyl-4-methyl-6-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1,3,5-triazin-2-amine;hydrochloride

InChI

InChI=1S/C13H19N5O.ClH/c1-8-14-12(16-9-2-3-9)17-13(15-8)18-6-10-4-5-11(7-18)19-10;/h9-11H,2-7H2,1H3,(H,14,15,16,17);1H

InChI Key

PLXKHWLCSKSQFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N2CC3CCC(C2)O3)NC4CC4.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 equivalents of triethylamine dissolved in dioxane are added to one equivalent of 8-oxa-3-azabicyclo[3,2,1]octane hydrochloride suspended in the same solvent. 1 equivalent of 2-chloro-4-cyclopropylamino-6-methyl-1,3,5-triazine dissolved in dioxane is then added. The mixture is heated under reflux for some hours. It is cooled to room temperature and the precipitate which has formed is filtered off. The filtrate is evaporated under reduced pressure and the residue is redissolved in dichloromethane. The solution is washed with water. The organic phase is separated off and dried over sodium sulfate, and the solvent is then evaporated under reduced pressure. The residue thus obtained is purified by chromatography on silica (eluent: 98:2 (v/v) dichloromethane-ethanol). 2-cyclopropylamino-4-methyl-6-(8-oxa-3-azabicyclo[3,2,1]oct-3-yl)-1,3,5-triazine hydrochloride is prepared by addition of one equivalent of hydrochloric acid to the free base in diethyl ether. Yield: 63%. M.P.: 220°-223° C.
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